molecular formula C12H16O B7938855 1-(2,5-dimethylphenyl)but-3-en-1-ol

1-(2,5-dimethylphenyl)but-3-en-1-ol

Cat. No.: B7938855
M. Wt: 176.25 g/mol
InChI Key: ITPXRCPSHIPCNG-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)but-3-en-1-ol is an organic compound characterized by a butenol structure with a dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)but-3-en-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 4-(2,5-Dimethylphenyl)-1-butene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: 4-(2,5-Dimethylphenyl)-1-buten-4-one or 4-(2,5-Dimethylphenyl)-1-butanal.

    Reduction: 4-(2,5-Dimethylphenyl)-1-butanol.

    Substitution: 4-(2,5-Dimethylphenyl)-1-buten-4-chloride or 4-(2,5-Dimethylphenyl)-1-buten-4-bromide.

Scientific Research Applications

1-(2,5-dimethylphenyl)but-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)but-3-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dimethylphenyl)-1-butanol: Similar structure but lacks the double bond.

    4-(2,5-Dimethylphenyl)-1-buten-4-one: Similar structure but contains a ketone group instead of a hydroxyl group.

    4-(2,5-Dimethylphenyl)-1-butanal: Similar structure but contains an aldehyde group instead of a hydroxyl group.

Uniqueness

1-(2,5-dimethylphenyl)but-3-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-5-12(13)11-8-9(2)6-7-10(11)3/h4,6-8,12-13H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPXRCPSHIPCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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